Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate is a complex organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzyl group, a piperidine ring, and a nitro-substituted oxoindoline moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indolin-2-one Core: The indolin-2-one core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid as reagents.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final step involves coupling the benzyl group with the indolin-2-one and piperidine moieties using standard coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines or thiols
Cyclization: Acidic or basic conditions depending on the desired product
Major Products Formed
Reduction of Nitro Group: Formation of the corresponding amine
Substitution of Benzyl Group: Formation of various substituted derivatives
Cyclization: Formation of fused ring systems
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In its anticancer role, it may induce apoptosis in cancer cells by interacting with key proteins involved in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one Derivatives: Compounds such as (E)-N’-(2-oxoindolin-3-ylidene)acetohydrazides.
Piperidine Derivatives: Various substituted piperidines and piperidinones.
Uniqueness
Benzyl 4-(5-nitro-2-oxoindolin-1-YL)piperidine-1-carboxylate stands out due to its unique combination of a benzyl group, a nitro-substituted oxoindoline moiety, and a piperidine ring. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N3O5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
benzyl 4-(5-nitro-2-oxo-3H-indol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c25-20-13-16-12-18(24(27)28)6-7-19(16)23(20)17-8-10-22(11-9-17)21(26)29-14-15-4-2-1-3-5-15/h1-7,12,17H,8-11,13-14H2 |
InChI Key |
JVMFFQWUFDRGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C(=O)CC3=C2C=CC(=C3)[N+](=O)[O-])C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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